molecular formula C9H12O4 B1261936 2-Hydroxy-6-oxonona-2,4-dienoic acid

2-Hydroxy-6-oxonona-2,4-dienoic acid

Cat. No.: B1261936
M. Wt: 184.19 g/mol
InChI Key: XUNCLPUITPERRV-GMWFMGJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-6-oxonona-2,4-dienoic acid is an alpha,beta-unsaturated monocarboxylic acid that is nona-2,4-dienoic acid carrying hydroxy and oxo substituents at positions 2 and 6 respectively. It has a role as a bacterial xenobiotic metabolite. It is a 6-oxo monocarboxylic acid, a 2-hydroxy monocarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a 2-hydroxy-6-oxo-nona-2,4-dienoate.

Scientific Research Applications

  • Metabolic Degradation of Aromatic Compounds :

    • 2-Hydroxy-6-oxonona-2,4-dienoic acid is identified as a metabolic byproduct in the degradation of biphenyl by Pseudomonas putida, indicating its role in the breakdown of aromatic compounds in bacteria (Catelani et al., 1973).
    • The compound also appears as a meta-cleavage product during the microbial degradation of carbazole, highlighting its relevance in the biodegradation pathways of specific pollutants (Riddle et al., 2003).
  • Structural and Physicochemical Properties :

    • Research focusing on the structure and properties of this compound provides insights into its physicochemical characteristics, which are crucial for understanding its behavior in various biochemical pathways (Catelani & Colombi, 1974).
  • Role in Cholesterol Metabolism :

    • This compound is implicated in the cholesterol metabolism of Mycobacterium tuberculosis, indicating its potential relevance in the survival and pathogenicity of this bacterium (Lack et al., 2009).
  • Enzymatic Mechanisms and Catalysis :

    • Studies have explored the enzymatic mechanisms involving this compound, providing insight into the roles of various enzymes in the degradation of complex organic compounds (Horsman et al., 2006).
  • Biodegradation of Pollutants :

    • The compound plays a significant role in the biodegradation of polychlorinated biphenyls (PCBs), with certain bacterial strains capable of transforming PCBs into less harmful products, where this compound serves as an intermediate (Tu et al., 2011).

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

(2Z,4E)-2-hydroxy-6-oxonona-2,4-dienoic acid

InChI

InChI=1S/C9H12O4/c1-2-4-7(10)5-3-6-8(11)9(12)13/h3,5-6,11H,2,4H2,1H3,(H,12,13)/b5-3+,8-6-

InChI Key

XUNCLPUITPERRV-GMWFMGJWSA-N

Isomeric SMILES

CCCC(=O)/C=C/C=C(/C(=O)O)\O

Canonical SMILES

CCCC(=O)C=CC=C(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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